molecular formula C20H32O6 B160478 prostaglandin G2 CAS No. 51982-36-6

prostaglandin G2

Cat. No. B160478
CAS RN: 51982-36-6
M. Wt: 368.5 g/mol
InChI Key: SGUKUZOVHSFKPH-YNNPMVKQSA-N
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Description

Prostaglandin G2 is a cyclic endoperoxide intermediate produced by the action of cyclooxygenase on arachidonic acid . It is further converted by a series of specific enzymes to the series 2 prostaglandins .


Synthesis Analysis

The synthesis of Prostaglandin G2 is governed by the enzyme cyclooxygenase, which transforms arachidonic acid into Prostaglandin G2 . This process involves a double oxygenation reaction .


Molecular Structure Analysis

Prostaglandins, including Prostaglandin G2, possess a unique and intricate molecular structure. At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .


Chemical Reactions Analysis

Prostaglandin G2 is produced from the fatty acid arachidonic acid. The reaction, a double oxygenation, requires the enzyme cyclooxygenase, which inserts two molecules of O2 into the C-H bonds of the substrate acid .


Physical And Chemical Properties Analysis

Prostaglandin G2 is an organic peroxide belonging to the family of prostaglandins . It has a chemical formula of C20H32O6 and a molar mass of 368.464 .

Scientific Research Applications

Prostaglandins in Pharmacology and Clinical Application

Prostaglandins, including PGG2, are involved in a range of hormonal and neurohormonal behaviors. They play a crucial role in the regulation of blood pressure and have therapeutic potential in treating hypertension and peripheral vascular disease. Additionally, through their bronchodilator effect, some prostaglandins may be useful in treating asthma (Karim & Hillier, 2012).

Advances in Eicosanoid Biology

PGG2, as a potent eicosanoid lipid mediator, is involved in numerous homeostatic biological functions and inflammation. It is generated by cyclooxygenase isozymes and acts through specific G protein-coupled receptors, contributing to understanding inflammatory responses, pain, and fever (Funk, 2001).

Structural Features of EP Receptor Modulators

Prostaglandin E2, closely related to PGG2, binds to EP1-4 G-protein-coupled receptors. The structural features of EP modulators required for subtype-selective activity and improved pharmacokinetic parameters have been studied extensively, showing potential in treating various pathophysiological states (Markovič et al., 2017).

Prostaglandins and Inflammation

PGG2 contributes to sustaining homeostatic functions and mediating pathogenic mechanisms, including the inflammatory response. It is generated from arachidonate by cyclooxygenase isoenzymes, playing roles in both the promotion and resolution of inflammation (Ricciotti & FitzGerald, 2011).

Prostaglandins as Modulators of Immunity

Prostaglandins, including PGG2, significantly affect key aspects of immunity. They regulate immunity and inflammation and play roles in cancer progression. Understanding their activities is crucial for developing new therapies aimed at immune modulation (Harris et al., 2002).

Future Directions

Prostaglandins, including Prostaglandin G2, have been associated with various types of cancer . They play important roles in the occurrence and development of diseases through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling . Therefore, they are potential candidates for the development of new therapeutic drugs for diseases such as cancer .

properties

IUPAC Name

(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroperoxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O6/c1-2-3-6-9-15(24-23)12-13-17-16(18-14-19(17)26-25-18)10-7-4-5-8-11-20(21)22/h4,7,12-13,15-19,23H,2-3,5-6,8-11,14H2,1H3,(H,21,22)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUKUZOVHSFKPH-YNNPMVKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OO2)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OO2)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866229
Record name Prostaglandin G2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin G2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003235
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

prostaglandin G2

CAS RN

51982-36-6
Record name PGG2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51982-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prostaglandin G2
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051982366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prostaglandin G2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROSTAGLANDIN G2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ87DUD2Y8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prostaglandin G2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003235
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,450
Citations
R DIETZ, W NASTAINCZYK… - European journal of …, 1988 - Wiley Online Library
… H synthase with prostaglandin G2, the physiological substrate … between the enzyme and prostaglandin G2 with kl = 1.4 x lo7 M… Both steps, the cyclooxygenase and the prostaglandin G2 (…
Number of citations: 300 febs.onlinelibrary.wiley.com
HA Kontos, EP Wei, JT Povlishock, WD Dietrich… - Science, 1980 - science.org
Arachidonic Acid and Prostaglandin G2 Page 1 flasks are used, but more frequent medium renewals are required and infection is less stable without periodic subcultures. A similar …
Number of citations: 309 www.science.org
RJ Kulmacz - Prostaglandins, 1987 - Elsevier
Prostaglandin H synthase catalyzes the formation of prostaglandin (PG) G 2 from arachidonic acid (cyclooxygenase activity), and also the reduction of PGG 2 to PGH 2 (peroxidase …
Number of citations: 71 www.sciencedirect.com
TE Eling, WC Glasgow, JF Curtis, WC Hubbard… - Journal of Biological …, 1991 - Elsevier
Prostaglandin H synthase oxidizes arachidonic acid to prostaglandin G2 (PGG2) via its cyclooxygenase activity and reduces PGG2 to prostaglandin H2 by its peroxidase activity. The …
Number of citations: 34 www.sciencedirect.com
NA Porter, JD Byers, AE Ali… - Journal of the American …, 1980 - ACS Publications
PGH2 (2), and syntheses of this compound6 and its methyl ester3· 7 have been recently reported. The allyl-type hydro-peroxide group is also the focus of considerable chemical interest …
Number of citations: 28 pubs.acs.org
A Cebrián-Prats, A González-Lafont, JM Lluch - ACS omega, 2019 - ACS Publications
Cyclooxygenase-2 (COX-2) is the key enzyme involved in the synthesis pathway of prostaglandin G2 (PGG2) by transformation of arachidonic acid (AA). Although COX-2 is one of the …
Number of citations: 8 pubs.acs.org
JM Gerrard, D Townsend, S Stoddard… - The American Journal …, 1977 - ncbi.nlm.nih.gov
… In the present investigation the influence of exogenous prostaglandin G2 was investigated with regard to platelet aggregation, plateletultrastructure, and platelet secretion. The initial …
Number of citations: 71 www.ncbi.nlm.nih.gov
M Hamberg, J Svensson… - Proceedings of the …, 1975 - National Acad Sciences
… sec with arachidonic acid or prostaglandin G2. The structures of the … Incubation of arachidonic acid or prostaglandin G2 with … to be the major metabolites of prostaglandin G2 (PGG2) in …
Number of citations: 381 www.pnas.org
LM Blomberg, MRA Blomberg… - The Journal of …, 2003 - ACS Publications
The mechanism for prostaglandin G 2 synthesis in the cyclooxygenase active site of prostaglandin H synthase has been investigated using hybrid density functional theory (B3LYP). …
Number of citations: 27 pubs.acs.org
EW Salzman - Biochimica et Biophysica Acta (BBA)-General Subjects, 1977 - Elsevier
… by prostaglandin G2 apparently … prostaglandin G2-induced malondialdehyde production is reduced by dibutyryl cyclic AMP and prostaglandin E,. Platelet activation by prostaglandin G2 …
Number of citations: 48 www.sciencedirect.com

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